7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Some common examples are trifluoromethane H–CF3, 1,1,1-trifluoroethane H3C–CF3, and hexafluoroacetone F3C–CO–CF3 .
Synthesis Analysis
Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones have been developed .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
A gradual shift from metal-catalyzed to metal-free methodologies has been observed in recent years, as the latter provide an environmentally benign synthetic route in organic chemistry .Physical and Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . Conversely, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
Synthesis Methods and Derivatives
7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, a synthetic compound with unique bioactivities, is part of a broader family of fluorinated quinoxalines and quinazolinones. Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. These methods have successfully produced a wide range of fluorinated compounds, such as 4-(trifluoromethyl) pyrrolo/indolo[1,2-a]quinoxalines, without the need for catalysts or additives, yielding compounds in substantial quantities (Li et al., 2022). Furthermore, various substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, and other derivatives, have been obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the compound's versatility in synthesizing diverse derivatives (Didenko et al., 2015).
Biological Applications and Effects
Anticancer Properties
Research has explored the anticancer properties of related quinoxaline derivatives. For example, novel synthetic analogues of natural compounds, including various pyrrolo[1,2-a]quinoxalin-8(1H)-one derivatives, have demonstrated significant anticancer activity. These compounds have been tested against a range of human cell lines, showing compound, dose, and cell line-dependent cytotoxicity. Notably, specific derivatives were found to induce apoptosis effectively and inhibit cell growth and proliferation in breast cancer cell lines, with potential as therapeutic agents (Wang et al., 2009).
Optical and Material Properties
Optical Characteristics and Material Applications
Quinoxaline-containing compounds, including those related to this compound, have been investigated for their optical and material properties. For instance, certain derivatives have been designed and synthesized as electron transport materials, demonstrating adjustable intermolecular charge-transfer integrals and favorable electron affinity. These compounds have been used in organic light-emitting diodes (PhOLEDs), achieving good performance metrics, indicating their potential in electronic and photonic applications (Yin et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-9-8(6-7)16-11(18)10-2-1-5-17(9)10/h3-4,6,10H,1-2,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJKTQUZSYVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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